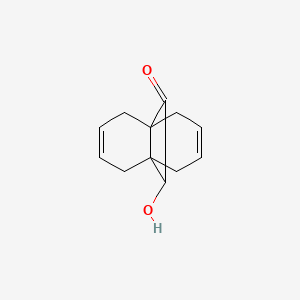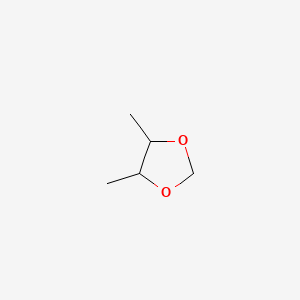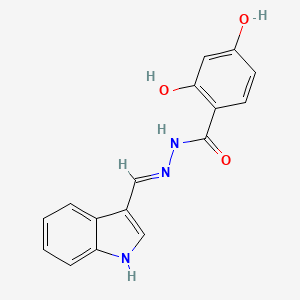
3,3',5,5'-Tetramethyl-4,4'-dimethoxy-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Biphenyl,4,4’-dimethoxy-3,3’,5,5’-tetramethyl- is an organic compound with the molecular formula C16H18O2 This compound is characterized by its biphenyl structure, where two benzene rings are connected by a single bond, and it features methoxy and methyl groups at specific positions on the rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl,4,4’-dimethoxy-3,3’,5,5’-tetramethyl- typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl derivatives that have appropriate substituents.
Methoxylation: Introduction of methoxy groups (-OCH3) at the 4,4’ positions can be achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Biphenyl,4,4’-dimethoxy-3,3’,5,5’-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxygenated biphenyl derivatives.
Reduction: Hydroxy-substituted biphenyls.
Substitution: Halogenated or nitrated biphenyl derivatives.
Applications De Recherche Scientifique
1,1’-Biphenyl,4,4’-dimethoxy-3,3’,5,5’-tetramethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, resins, and other materials due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 1,1’-Biphenyl,4,4’-dimethoxy-3,3’,5,5’-tetramethyl- involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methyl groups can influence the compound’s binding affinity and specificity. Pathways involved may include oxidative stress response and modulation of signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Biphenyl,4,4’-dimethoxy-: Similar structure but lacks the methyl groups at the 3,3’,5,5’ positions.
1,1’-Biphenyl,3,3’-dimethoxy-: Similar structure but with methoxy groups at different positions.
1,1’-Biphenyl,3,3’,5,5’-tetramethyl-: Similar structure but lacks the methoxy groups.
Uniqueness
1,1’-Biphenyl,4,4’-dimethoxy-3,3’,5,5’-tetramethyl- is unique due to the specific arrangement of methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
47075-39-8 |
|---|---|
Formule moléculaire |
C18H22O2 |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
2-methoxy-5-(4-methoxy-3,5-dimethylphenyl)-1,3-dimethylbenzene |
InChI |
InChI=1S/C18H22O2/c1-11-7-15(8-12(2)17(11)19-5)16-9-13(3)18(20-6)14(4)10-16/h7-10H,1-6H3 |
Clé InChI |
LZRFEVSDBKMZJX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1OC)C)C2=CC(=C(C(=C2)C)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Oxadispiro[4.0.4.4]tetradec-12-en-14-ol](/img/structure/B11944630.png)

![Diethyl 7-methyl-2-(p-tolyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B11944640.png)
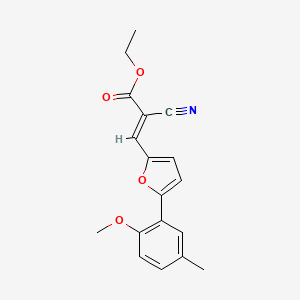
![11-Azatricyclo[4.4.2.01,6]dodec-3-en-12-one](/img/structure/B11944650.png)

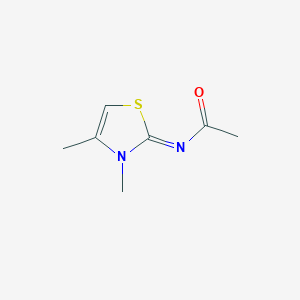
![3a,3b,4,5,6,7,8,9,10,11,11a,11b-Dodecahydrophenanthro[9,10-c]furan-1,3-dione](/img/structure/B11944677.png)
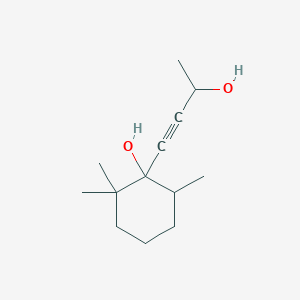

![4-[(4-Dimethylamino-benzylidene)-amino]-phenol](/img/structure/B11944701.png)
